LPRP-Et-97543

Description

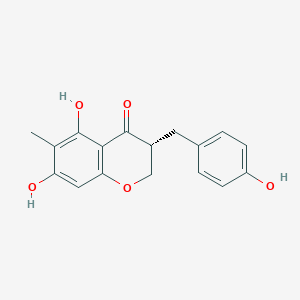

The exact mass of the compound (3R)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one is 300.09977361 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOQLBTLZMHPR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LPRP-Et-97543

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPRP-Et-97543 is a naturally occurring polyphenolic compound isolated from the roots of Liriope platyphylla (also known as Liriope muscari).[1][2] Extensive in vitro studies have identified it as a potent inhibitor of the Hepatitis B Virus (HBV). The primary mechanism of action of this compound is the targeted interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical host cellular pathway that HBV manipulates for its own gene expression and replication.[1] By modulating this pathway, this compound effectively suppresses the transcription of viral genes and subsequent viral DNA replication, positioning it as a promising candidate for anti-HBV therapeutic development. This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-HBV activity of this compound is centered on its ability to disrupt the canonical NF-κB signaling cascade. In HBV-infected hepatocytes, the virus actively promotes the NF-κB pathway to enhance the transcription of its genetic material. This compound counteracts this by:

-

Augmenting Cytoplasmic IκBα Levels: this compound treatment leads to an increase in the cytoplasmic levels of IκBα, the primary inhibitor of the NF-κB complex.[1][2]

-

Attenuating Nuclear Translocation of p65/p50: By stabilizing IκBα, the compound prevents its degradation and the subsequent release and translocation of the active NF-κB heterodimer (p65/p50) from the cytoplasm into the nucleus.[1][2]

-

Reducing NF-κB Binding to HBV Promoters: Consequently, the reduced nuclear presence of p65/p50 leads to decreased binding of NF-κB to critical regulatory elements on the HBV genome, specifically the CS1 element of the surface antigen gene.[1]

-

Suppressing Viral Promoter Activity: This inhibition of NF-κB binding directly results in the significant downregulation of the activities of the HBV Core, S (surface), and preS promoters. Notably, the X promoter activity is not significantly affected.[1][3]

-

Inhibiting Viral Gene Expression and DNA Replication: The suppression of key viral promoters leads to a marked reduction in the levels of viral precore/pregenomic and S/preS RNA transcripts.[1][3] This transcriptional repression ultimately culminates in the potent inhibition of HBV DNA replication.[1][3]

The following diagram illustrates the signaling pathway and the points of intervention by this compound.

Quantitative Data Summary

The anti-HBV activity and cytotoxicity of this compound have been quantified in various in vitro assays. The data is summarized below for easy comparison.

| Parameter | Cell Line | Concentration | Result | Reference |

| Anti-HBV Activity | ||||

| HBsAg Secretion (IC50) | HepG2.2.15 | 3.82 µg/mL | 50% Inhibition | [1] |

| HBeAg Secretion (IC50) | HepG2.2.15 | 2.58 µg/mL | 50% Inhibition | [1] |

| Intracellular LHBsAg | HBV-transfected Huh7 | 2.5-10 µg/mL | Potent Reduction | [3] |

| Intracellular HBcAg | HBV-transfected Huh7 | 2.5-10 µg/mL | Potent Reduction | [3] |

| HBV DNA Replication | HBV-transfected Huh7 | 2.5-10 µg/mL | Potent Inhibition | [3] |

| Viral RNA (precore/S) | HBV-transfected Huh7 | 2.5-10 µg/mL | Significant Reduction | [3] |

| Cytotoxicity | ||||

| CC50 | HepG2.2.15 | >10 µg/mL | Cytotoxic Effects Observed | [3] |

| CC50 | HBV-transfected Huh7 | >10 µg/mL | Cytotoxic Effects Observed | [3] |

*Note: IC50 values were determined from a 95% ethanol extract of Liriope platyphylla containing this compound at a concentration of 10 µg/mL.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for this compound and represent standard procedures for evaluating anti-HBV compounds.

Cell Culture and Compound Treatment

-

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces viral particles.[4]

-

Huh7: A human hepatocellular carcinoma cell line, used for transient transfection experiments with HBV plasmids.

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. For HepG2.2.15 cells, G418 (200 µg/mL) is added to the medium to maintain selection.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations in the cell culture medium. Cells are typically treated for 48 to 72 hours before analysis.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.625 to 40 µg/mL). Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50).

Measurement of HBsAg and HBeAg (ELISA)

-

Seed HepG2.2.15 cells in a 24-well plate and treat with this compound for 72 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted HBsAg and HBeAg using commercial ELISA kits according to the manufacturer's instructions.[4][5]

-

Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.

-

Determine the 50% inhibitory concentration (IC50) for each antigen.

HBV Promoter Activity (Luciferase Reporter Assay)

-

Co-transfect Huh7 cells in 24-well plates with:

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for an additional 48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[7]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Analysis of NF-κB Pathway Proteins (Western Blot)

-

Treat HBV-transfected Huh7 cells with this compound for 48 hours.

-

Prepare cytoplasmic and nuclear protein extracts using a commercial extraction kit.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p65, p50, IκBα, phospho-p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

-

Prepare nuclear extracts from Huh7 cells treated as described for Western blotting.

-

Synthesize and anneal double-stranded oligonucleotide probes corresponding to the NF-κB binding site (CS1 element) in the HBV S promoter. End-label the probe with [γ-³²P]ATP or a non-radioactive label like biotin.

-

Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

-

For competition assays, add a 100-fold excess of unlabeled wild-type or mutated probe before adding the labeled probe.

-

For supershift assays, add an antibody specific to p65 or p50 to the reaction mixture after the initial binding incubation.

-

Resolve the DNA-protein complexes on a 4-6% non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography or chemiluminescent detection.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the anti-HBV mechanism of a compound like this compound.

References

- 1. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Stronger enhancer II/core promoter activities of hepatitis B virus isolates of B2 subgenotype than those of C2 subgenotype - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of LPRP-Et-97543

Following a comprehensive search for the chemical identifier "LPRP-Et-97543," no specific information regarding its chemical structure, properties, or biological activities could be located in publicly accessible databases and scientific literature. The identifier does not correspond to any known compound in the searched resources.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

To proceed with this request, please provide a more standard and widely recognized identifier for the molecule of interest, such as:

-

CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

IUPAC Name: The systematic name of the chemical compound according to the International Union of Pure and Applied Chemistry nomenclature.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

-

A reference to a scientific publication, patent, or technical document where "this compound" is described.

Once a valid identifier is provided, a thorough search can be re-initiated to gather the necessary information to fulfill the detailed requirements of the technical guide.

LPRP-Et-97543: A Natural Compound with Potent Anti-Hepatitis B Virus Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. LPRP-Et-97543, a natural compound isolated from Liriope platyphylla, has emerged as a promising anti-HBV agent. This document provides a comprehensive technical overview of this compound, detailing its antiviral activity, mechanism of action, and the experimental methodologies used to elucidate its effects. The information presented is intended to support further research and development of this compound as a potential therapeutic for HBV infection.

Introduction

The global burden of chronic hepatitis B affects millions, with long-term consequences including cirrhosis and hepatocellular carcinoma. Current antiviral treatments can suppress HBV replication but rarely lead to a functional cure, highlighting the urgent need for new therapeutic strategies. Natural products are a rich source of novel bioactive compounds, and this compound has demonstrated significant potential in preclinical studies. This guide synthesizes the available data on this compound, focusing on its quantitative antiviral effects and its impact on host signaling pathways.

Quantitative Anti-HBV Activity of this compound

The antiviral efficacy of this compound has been evaluated in various in vitro models of HBV infection. The following tables summarize the key quantitative data regarding its activity against HBV and its cytotoxicity in relevant cell lines.

Table 1: In Vitro Anti-HBV Activity of this compound

| Parameter | Cell Line | Concentration Range | Effect |

| HBsAg Secretion | HepG2.2.15 | 2.5-10 µg/ml | Inhibitory effect observed[1] |

| HBeAg Secretion | HepG2.2.15 | 2.5-10 µg/ml | Potent inhibitory effect, with a higher inhibition rate than for HBsAg[1] |

| Intracellular LHBsAg | HBV-transfected Huh7 | 2.5-10 µg/ml | Potent reduction in protein levels[1] |

| Intracellular HBcAg | HBV-transfected Huh7 | 2.5-10 µg/ml | Potent reduction in protein levels[1] |

| HBV DNA Replication | HBV-transfected Huh7 | 2.5-10 µg/ml | Potent inhibition[1] |

| Precore/pregenomic RNA | HBV-transfected Huh7 | 2.5-10 µg/ml | Significant reduction[1] |

| Major S/preS RNA | HBV-transfected Huh7 | 2.5-10 µg/ml | Significant reduction, with a higher inhibition potential than on precore/pregenomic RNA[1] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Concentration for Cytotoxic Effects | Duration of Exposure |

| HepG2.2.15 | >10 µg/ml | 3 days[1] |

| HBV-transfected Huh7 | >10 µg/ml | 3 days[1] |

Mechanism of Action

This compound exerts its anti-HBV effects through a multi-faceted mechanism that involves the modulation of both viral and host cellular pathways.

Inhibition of HBV Promoter Activity

This compound has been shown to selectively reduce the activities of specific HBV promoters. It effectively downregulates the Core, S, and preS promoters, which are crucial for the transcription of viral RNAs that encode for essential viral proteins and the pregenomic RNA. Notably, the activity of the X promoter is not affected by this compound[1].

Interference with the NF-κB Signaling Pathway

A key aspect of this compound's mechanism of action is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses that can be exploited by HBV for its own replication. Treatment with this compound leads to a reduction in the nuclear expression of the p65 and p50 subunits of NF-κB. Furthermore, it decreases the levels of phosphorylated NF-κB p65 in the nucleus, indicating an inhibition of the canonical NF-κB activation pathway[1].

References

A Technical Guide to the Biological Activity of (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one, a homoisoflavonoid also identified in literature as LPRP-Et-97543 , has emerged as a molecule of significant interest due to its potent biological activities. Primarily isolated from plants such as Liriope platyphylla and found in the genus Polygonatum, this compound demonstrates notable antiviral properties, specifically against the Hepatitis B Virus (HBV).[1][2] This technical guide provides a comprehensive overview of its biological effects, mechanism of action, quantitative data, and the experimental protocols used for its evaluation. The primary focus is on its well-documented anti-HBV activity, which involves the suppression of viral gene expression and replication through interference with the NF-κB signaling pathway.[2][3]

Overview of Biological Activity

The principal biological activity documented for (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one is its potent efficacy against the Hepatitis B Virus. In vitro studies have demonstrated its ability to inhibit key stages of the HBV lifecycle in chronically infected and HBV-transfected human hepatoma cell lines.[2][3]

Key anti-HBV effects include:

-

Inhibition of Viral Antigen Secretion: Significant reduction in the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[4]

-

Suppression of Viral Gene Expression: Downregulation of viral precore/pregenomic RNA and S/preS RNA levels by inhibiting the activity of the Core, S, and preS promoters.[2][3][4]

-

Inhibition of Viral DNA Replication: Potent reduction of intracellular HBV DNA replication.[4]

-

Modulation of Host Signaling Pathways: Interference with the NF-κB signaling pathway, a key pathway for HBV gene regulation.[3]

Additionally, as a member of the homoisoflavonoid class, which is known for antioxidant properties, the compound is presumed to possess antioxidant capabilities, although specific quantitative data for this molecule are not extensively detailed in the primary literature.[5][6]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one (this compound), primarily from anti-HBV assays.

Table 1: Anti-Hepatitis B Virus (HBV) Activity

| Parameter | Cell Line | Effective Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| HBsAg Secretion | HepG2.2.15 | 2.5-10 µg/mL | Dose-dependent inhibition of HBsAg secretion. | [4] |

| HBeAg Secretion | HepG2.2.15 | 2.5-10 µg/mL | Dose-dependent inhibition of HBeAg secretion; inhibition rate is higher than for HBsAg. | [4] |

| HBV RNA Levels | HBV-transfected Huh7 | 2.5-10 µg/mL | Significant reduction of precore/pregenomic and major S/preS RNA. | [4] |

| HBV DNA Replication | HBV-transfected Huh7 | 2.5-10 µg/mL | Potent inhibition of HBV DNA replication. | [4] |

| NF-κB Expression | HBV-transfected Huh7 | 2.5-10 µg/mL | Reduction of nuclear p65/p50 protein expression. |[4] |

Note: Specific IC50/EC50 values for the anti-HBV activities are not explicitly stated in the reviewed literature; the data is presented as effective concentration ranges from the primary studies.

Table 2: Cytotoxicity

| Cell Line | Assay | Parameter | Result | Citation |

|---|---|---|---|---|

| HepG2.2.15 | Not specified | Cytotoxic Dose | >10 µg/mL | [4] |

| HBV-transfected Huh7 | Not specified | Cytotoxic Dose | >10 µg/mL |[4] |

Mechanism of Action: Anti-HBV Activity

The anti-HBV mechanism of (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one is multifaceted, targeting both viral gene expression and host cell signaling pathways that the virus exploits for its replication.

Inhibition of HBV Gene Expression and Replication

The compound directly interferes with the HBV lifecycle by suppressing the transcription of viral RNAs. It significantly reduces the activity of the Core, S, and preS promoters, leading to lower levels of their corresponding RNA transcripts. This transcriptional suppression results in a downstream reduction of viral protein synthesis (HBsAg, HBeAg, Core protein) and a potent inhibition of viral DNA replication within the host cell.[2][3][4]

Caption: Inhibition of the HBV lifecycle by the target compound.

Interference with NF-κB Signaling Pathway

A key component of the compound's mechanism is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. HBV is known to activate the NF-κB pathway to enhance its own gene expression and replication.[3] In its inactive state, NF-κB (a heterodimer, typically p65/p50) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon activation by stimuli (including HBV proteins), IκBα is degraded, allowing the p65/p50 dimer to translocate to the nucleus, where it binds to viral DNA enhancers and promotes transcription.[7]

(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one has been shown to reduce the nuclear expression of p65/p50 and phosphorylated p65 in HBV-transfected Huh7 cells.[4][8] This suggests the compound prevents the nuclear translocation of NF-κB, thereby cutting off a critical host-derived pro-viral signal.

Caption: Mechanism of NF-κB pathway inhibition.

Experimental Protocols & Workflows

The biological activities of this compound were primarily elucidated using established in vitro models of HBV infection. The general workflow involves treating HBV-producing cell lines with the compound and subsequently measuring various viral and cellular markers.

Caption: General experimental workflow for anti-HBV activity assessment.

Cell Culture and Treatment

-

Cell Lines:

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one dissolved in a suitable solvent (e.g., DMSO) at various concentrations (typically 2.5-10 µg/mL). A vehicle control (DMSO alone) is run in parallel. The treatment is maintained for 48 to 72 hours.[4]

HBsAg/HBeAg Secretion Assay (ELISA)

-

Objective: To quantify the amount of viral surface (HBsAg) and e-antigen (HBeAg) secreted into the cell culture medium, as a measure of viral protein production and particle release.

-

Protocol Outline:

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

ELISA Procedure: Commercially available sandwich ELISA kits for HBsAg and HBeAg are used.[9][10]

-

The supernatant is added to microplate wells pre-coated with anti-HBs or anti-HBe monoclonal antibodies.

-

A peroxidase-conjugated secondary antibody is added, forming a "sandwich" complex (Antibody-Antigen-Antibody*Enzyme).

-

A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of antigen present.

-

The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.

-

Antigen levels in treated samples are compared to vehicle controls to determine the percent inhibition.

-

HBV DNA Replication Assay (Southern Blot)

-

Objective: To detect and quantify the levels of intracellular HBV replicative DNA intermediates.

-

Protocol Outline:

-

DNA Extraction: After treatment, cells are lysed. A Hirt extraction procedure is used to selectively isolate low-molecular-weight DNA (including viral DNA) from high-molecular-weight host genomic DNA.[11][12][13]

-

Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel to separate the different forms of HBV DNA (e.g., relaxed circular, double-stranded linear, single-stranded).

-

Transfer: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is incubated with a labeled (e.g., 32P or Digoxigenin) DNA or RNA probe that is complementary to the HBV genome.[8][12]

-

Detection: The membrane is washed to remove the unbound probe and exposed to X-ray film or a digital imager. The intensity of the bands corresponding to HBV DNA is quantified to determine the effect of the compound.

-

NF-κB Nuclear Translocation Assay (Western Blot)

-

Objective: To measure the amount of the NF-κB p65 subunit in the nucleus, as an indicator of pathway activation.

-

Protocol Outline:

-

Cell Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial fractionation kit.

-

Protein Quantification: The protein concentration of each fraction is determined (e.g., via BCA assay).

-

SDS-PAGE: Equal amounts of nuclear protein extracts (e.g., 40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit. It is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

-

Detection: A chemiluminescent substrate is applied, and the light emitted is captured on X-ray film or a digital imager. Band intensity is quantified and normalized to a nuclear loading control (e.g., Lamin B1) to compare levels across different treatments.

-

Conclusion and Future Directions

(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one is a potent inhibitor of Hepatitis B virus replication in vitro. Its mechanism of action, involving the dual inhibition of viral promoter activity and the pro-viral NF-κB host signaling pathway, makes it a compelling candidate for further investigation. Future research should focus on obtaining precise IC50 and EC50 values, evaluating its efficacy and safety in in vivo models of HBV infection, and exploring its potential synergistic effects when used in combination with existing HBV therapies. Furthermore, a thorough investigation of its other potential biological activities, such as antioxidant and anti-inflammatory effects, is warranted to fully characterize its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-viral effect of a compound isolated from Liriope platyphylla against hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research [frontiersin.org]

- 6. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. In vitro Drug Susceptibility Assay for HBV Using Southern Blotting [bio-protocol.org]

- 9. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sceti.co.jp [sceti.co.jp]

- 11. pubcompare.ai [pubcompare.ai]

- 12. ice-hbv.org [ice-hbv.org]

- 13. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

LPRP-Et-97543: A Novel Inhibitor of Hepatitis B Virus Promoter Activity and Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that can effectively suppress viral replication and gene expression. This document provides a comprehensive technical overview of LPRP-Et-97543, a potent anti-HBV agent. This compound has been demonstrated to reduce the activity of key HBV promoters, inhibit the secretion of viral antigens, and suppress viral DNA replication. A key aspect of its mechanism of action appears to be the modulation of the NF-κB signaling pathway. This guide details the reported anti-HBV activities of this compound, provides standardized protocols for key experimental assays, and visualizes the proposed mechanism and experimental workflows.

Introduction

The persistence of Hepatitis B Virus (HBV) infection is largely dependent on the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the template for the transcription of viral RNAs, leading to the production of viral proteins and new viral particles. The transcriptional activity of cccDNA is controlled by four distinct promoters: the core, preS1, preS2, and X promoters. These promoters are regulated by a complex interplay of viral and host factors. Consequently, targeting the activity of these promoters represents a promising strategy for achieving a functional cure for chronic Hepatitis B. This compound is a small molecule that has emerged as a potent inhibitor of HBV replication and gene expression, exhibiting a multi-faceted mechanism of action against the virus.

Anti-HBV Activity of this compound

This compound has been shown to exert a range of inhibitory effects on the HBV life cycle. Its primary mode of action involves the suppression of HBV promoter activity, which in turn leads to a reduction in viral gene products and replication intermediates.

Effect on HBV Promoter Activity

This compound selectively inhibits the activity of the HBV core, S, and preS promoters. Notably, the activity of the X promoter does not appear to be affected by the compound[1][2]. This differential effect suggests a specific mechanism of transcriptional repression.

Inhibition of Viral Antigen Secretion and Protein Levels

Consistent with its effect on promoter activity, this compound significantly reduces the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells[1]. The inhibition of HBeAg secretion is reportedly more pronounced than that of HBsAg[1]. Furthermore, the compound effectively lowers the intracellular levels of the large HBsAg (LHBsAg) and the HBV core antigen (HBcAg) in HBV-transfected Huh7 cells[1].

Reduction of HBV RNA and DNA Levels

This compound leads to a significant decrease in the levels of both precore/pregenomic RNA and the major S/preS RNA transcripts[1]. The inhibitory effect is more potent on the surface antigen RNAs compared to the precore/pregenomic RNA[1]. As a downstream consequence of reduced viral transcription and protein expression, this compound potently inhibits the replication of HBV DNA in Huh7 cells transfected with an HBV-expressing plasmid[1].

Modulation of the NF-κB Signaling Pathway

A key mechanistic insight into the action of this compound is its effect on the NF-κB signaling pathway. The compound has been shown to reduce the nuclear expression of the p65/p50 heterodimer of NF-κB and decrease the levels of phosphorylated NF-κB p65 in Huh7 cells[1]. This suggests that the anti-HBV activity of this compound is, at least in part, mediated through the suppression of NF-κB signaling.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-HBV activity of this compound.

Table 1: Effect of this compound on HBV Viral Products

| Assay | Cell Line | Concentration Range | Duration | Observed Effect |

| HBsAg Secretion | HepG2.2.15 | 2.5-10 µg/ml | 3 days | Inhibitory effect observed. |

| HBeAg Secretion | HepG2.2.15 | 2.5-10 µg/ml | 3 days | Higher inhibition rate than HBsAg. |

| Intracellular LHBsAg | Huh7 (HBV-transfected) | 2.5-10 µg/ml | 2 days | Potent reduction in protein levels. |

| Intracellular HBcAg | Huh7 (HBV-transfected) | 2.5-10 µg/ml | 2 days | Potent reduction in protein levels. |

| Precore/pregenomic RNA | Huh7 (HBV-transfected) | 2.5-10 µg/ml | 2 days | Significant reduction. |

| Major S/preS RNA | Huh7 (HBV-transfected) | 2.5-10 µg/ml | 2 days | Higher inhibition than on precore/pregenomic RNA. |

| HBV DNA Replication | Huh7 (HBV-transfected) | Not specified | 2 days | Potent inhibition. |

Table 2: Effect of this compound on NF-κB Signaling

| Assay | Cell Line | Concentration Range | Duration | Observed Effect |

| Nuclear p65/p50 NF-κB | Huh7 | 2.5-10 µg/ml | 2 days | Reduction in protein expression. |

| Phosphorylated NF-κB p65 | Huh7 | 2.5-10 µg/ml | 2 days | Reduction in phosphorylation. |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Concentration for Cytotoxicity | Duration |

| HepG2.2.15 | >10 µg/ml | 3 days |

| Huh7 (HBV-transfected) | >10 µg/ml | 3 days |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HBV activity.

Cell Culture and Transfection

-

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line stably expressing HBV. These cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Huh7 cells: A human hepatocellular carcinoma cell line. These cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Transfection:

-

For transient transfection experiments in Huh7 cells, a plasmid containing a greater than full-length HBV genome (e.g., pHBV1.2) is used.

-

Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions. Cells are seeded in 6-well or 12-well plates and transfected at approximately 70-80% confluency.

-

HBV Promoter Activity Assay (Luciferase Reporter Assay)

-

Plasmid Constructs: Reporter plasmids are constructed by cloning the HBV core, preS1, preS2, and X promoters individually upstream of a luciferase reporter gene (e.g., Firefly luciferase). A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.

-

Transfection: Huh7 cells are co-transfected with the HBV promoter-reporter plasmid, the Renilla luciferase control plasmid, and an HBV expression plasmid (to provide necessary viral factors).

-

Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After 48 hours of treatment, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Measurement of HBsAg and HBeAg

-

Cell Culture and Treatment: HepG2.2.15 cells are seeded in 24-well plates. After 24 hours, the cells are treated with different concentrations of this compound for 72 hours.

-

Sample Collection: The cell culture supernatants are collected.

-

ELISA: The levels of HBsAg and HBeAg in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.

Western Blot Analysis for Intracellular HBV Proteins

-

Cell Lysis: HBV-transfected Huh7 cells treated with this compound are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for HBcAg, HBsAg, NF-κB p65, phosphorylated NF-κB p65, or a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Southern Blot Analysis for HBV DNA Replication

-

DNA Extraction: Intracellular core-associated HBV DNA is extracted from transfected and treated Huh7 cells. This involves cell lysis, removal of cellular genomic DNA, and digestion of the viral capsid to release the HBV DNA.

-

Agarose Gel Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.

-

Transfer: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is hybridized with a ³²P-labeled or digoxigenin (DIG)-labeled full-length HBV DNA probe.

-

Detection: The radioactive or chemiluminescent signal is detected by autoradiography or an imaging system, respectively, to visualize the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

Visualizations

Proposed Signaling Pathway for this compound Action

Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow for Assessing Anti-HBV Activity

Caption: Workflow for evaluating the anti-HBV effects of this compound.

Conclusion

This compound is a promising anti-HBV compound that targets multiple stages of the viral life cycle. Its ability to suppress the activity of the core, S, and preS promoters, leading to a reduction in viral antigens, RNA, and DNA, highlights its potential as a therapeutic candidate. The modulation of the NF-κB signaling pathway provides a key insight into its mechanism of action and warrants further investigation. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working towards a functional cure for chronic Hepatitis B.

References

Technical Guide: Elucidating the NF-κB Inhibitory Pathway of LPRP-Et-97543

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2][3][4] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, such as inflammatory disorders, autoimmune diseases, and cancer.[3][5][6] Consequently, the NF-κB pathway presents a compelling target for therapeutic intervention.[3][7] This document provides a comprehensive technical overview of the inhibitory mechanism of LPRP-Et-97543, a novel small molecule inhibitor targeting the canonical NF-κB signaling cascade. We present detailed experimental data and protocols that characterize the efficacy and mechanism of action of this compound, demonstrating its potential as a therapeutic candidate.

Introduction to the NF-κB Signaling Pathway

The NF-κB family in mammals consists of five proteins: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[2][8] These proteins form various homo- and heterodimeric complexes that act as transcription factors. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitor proteins known as Inhibitors of κB (IκBs).[1][9]

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), or lipopolysaccharide (LPS).[7][10] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα.[1][11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly p50/p65), allowing it to translocate into the nucleus.[2][5] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, initiating the transcription of hundreds of genes involved in the inflammatory response.[3]

This compound has been developed to specifically interrupt this cascade. This guide details its mechanism as a potent and selective inhibitor of the IKK complex.

Mechanism of Action of this compound

This compound is a selective inhibitor of the IκB kinase (IKK) complex, with a primary mode of action targeting the IKKβ subunit. By binding to the ATP-binding pocket of IKKβ, this compound prevents the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Quantitative Data and Efficacy

The inhibitory activity of this compound was assessed through a series of in vitro assays. The data consistently demonstrates potent and dose-dependent inhibition of the NF-κB pathway.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Stimulant | Endpoint | IC50 Value |

| IKKβ Kinase Assay | - | - | ATP Consumption | 15.2 nM |

| NF-κB Luciferase Reporter | HEK293 | TNF-α (10 ng/mL) | Luciferase Activity | 45.7 nM |

| IκBα Phosphorylation | THP-1 | LPS (1 µg/mL) | p-IκBα Levels | 60.1 nM |

| p65 Nuclear Translocation | HeLa | TNF-α (10 ng/mL) | Nuclear p65 | 75.5 nM |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Cell Line | Stimulant | This compound (100 nM) % Inhibition |

| IL-6 | A549 | TNF-α (10 ng/mL) | 88.4% |

| IL-8 | A549 | TNF-α (10 ng/mL) | 92.1% |

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 85.3% |

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

-

Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct into 96-well opaque plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound or vehicle control (0.1% DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lysis: Remove the medium and add 30 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[12][13]

-

Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.[13][14]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to cell viability assays to control for cytotoxicity. Calculate IC50 values using non-linear regression analysis.

Western Blot for IκBα Phosphorylation and p65

This method is used to directly measure the levels of key proteins in the NF-κB signaling pathway.

Protocol:

-

Cell Culture and Treatment: Plate THP-1 cells at 1 x 10⁶ cells/well in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][16][17]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry analysis is performed to quantify protein levels.[16]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect the DNA-binding activity of NF-κB.[18][19]

Protocol:

-

Nuclear Extract Preparation: Treat cells with this compound and/or a stimulant (e.g., TNF-α). Isolate nuclear extracts using a nuclear/cytoplasmic extraction kit.[19]

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm specificity.[20]

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[21]

-

Detection: Detect the labeled probe by autoradiography (for ³²P) or a chemiluminescent detection method (for biotin). A decrease in the shifted band indicates inhibition of NF-κB DNA binding.

Conclusion

The data presented in this technical guide characterize this compound as a potent inhibitor of the canonical NF-κB signaling pathway. Its mechanism of action, centered on the direct inhibition of the IKK complex, prevents the downstream phosphorylation of IκBα and subsequent nuclear translocation of NF-κB. The compound demonstrates significant efficacy in reducing the expression of key inflammatory mediators in cellular models. These findings underscore the therapeutic potential of this compound for the treatment of NF-κB-driven inflammatory and autoimmune diseases. Further preclinical and clinical development is warranted to fully evaluate its safety and efficacy profile.

References

- 1. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]

- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. What are IKK inhibitors and how do they work? [synapse.patsnap.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 12. bowdish.ca [bowdish.ca]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phospho-NF-kappaB p65 (Ser529) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. signosisinc.com [signosisinc.com]

In Vitro Efficacy of LPRP-Et-97543 Against Hepatitis B Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of LPRP-Et-97543 against the Hepatitis B Virus (HBV). The document synthesizes available data on its efficacy, outlines experimental methodologies, and visualizes key mechanisms and workflows.

Quantitative Assessment of Antiviral Activity

This compound has demonstrated potent anti-HBV properties in vitro. Its activity has been characterized by measuring its impact on viral antigens, nucleic acids, and intracellular proteins. The following table summarizes the key quantitative findings.

| Parameter | Cell Line | Concentration Range | Observation | Citation |

| Cytotoxicity | HepG2 2.15, HBV-transfected Huh7 | 0.625-40 µg/ml | Cytotoxic effects observed at doses >10 µg/ml. | [1] |

| HBsAg Secretion | HepG2 2.15 | 2.5-10 µg/ml | Inhibitory effects on HBsAg secretion. | [1] |

| HBeAg Secretion | HepG2 2.15 | 2.5-10 µg/ml | Potent inhibitory effects on HBeAg secretion, with a higher inhibition rate than for HBsAg. | [1] |

| HBV RNA Levels | HBV-transfected Huh7 | 2.5-10 µg/ml | Significant reduction of both precore/pregenomic and major S/preS RNA. The inhibition was greater for surface RNA than for precore/pregenomic RNA. | [1] |

| Intracellular Viral Proteins | HBV-transfected Huh7 | 2.5-10 µg/ml | Potent reduction of intracellular LHBsAg and HBcAg protein levels. | [1] |

| HBV DNA Replication | HBV-transfected Huh7 | 2.5-10 µg/ml | Potent inhibition of HBV DNA replication. | [1] |

| Promoter Activity | Not Specified | Not Specified | Reduces Core, S, and preS promoter activities, but not X promoter activity. | [1][2] |

Experimental Protocols

The in vitro efficacy of this compound was evaluated using established cell culture models of HBV infection. The following sections detail the methodologies employed in these assessments.

-

HepG2 2.15 Cells: A human hepatoblastoma cell line that stably expresses the HBV genome and supports viral replication.

-

Huh7 Cells: A human hepatoma cell line. For these experiments, Huh7 cells were transiently transfected with a pHBV1.2 plasmid to induce HBV replication.

The cytotoxic potential of this compound was assessed in HepG2 2.15 and HBV-transfected Huh7 cells.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.625 to 40 µg/ml.

-

Incubation: The incubation period was 3 days.

-

Endpoint: Cytotoxic effects were measured, likely through standard assays such as MTT or LDH release, although the specific assay is not detailed in the available documents.

-

Treatment: HepG2 2.15 cells were treated with this compound at concentrations of 2.5, 5, and 10 µg/ml.

-

Incubation: The treatment duration was 3 days.

-

Endpoints:

-

HBsAg and HBeAg Secretion: The levels of secreted HBsAg and HBeAg in the cell culture supernatant were quantified, likely using enzyme-linked immunosorbent assays (ELISA).

-

-

Transfection: Huh7 cells were transfected with the pHBV1.2 plasmid.

-

Treatment: Two days post-transfection, the cells were treated with this compound at concentrations of 2.5, 5, and 10 µg/ml.

-

Incubation: The treatment duration was 2 days.

-

Endpoints:

-

HBV RNA Analysis: Levels of precore/pregenomic and major S/preS RNA were measured, likely by quantitative reverse transcription PCR (qRT-PCR).

-

Intracellular Protein Analysis: The levels of intracellular Large Hepatitis B Surface Antigen (LHBsAg) and Hepatitis B Core Antigen (HBcAg) were determined, likely by Western blotting.

-

HBV DNA Replication: The level of HBV DNA replication was assessed, presumably by quantitative PCR (qPCR) of intracellular HBV DNA.

-

NF-κB Pathway Analysis: The expression of nuclear p65/p50 NF-κB proteins and phosphorylated NF-κBp65 was measured, likely by Western blotting, to assess the impact on this signaling pathway.

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow used to evaluate the in vitro anti-HBV efficacy of this compound.

Caption: General experimental workflow for assessing the anti-HBV activity of this compound.

This compound has been shown to reduce the expression of nuclear p65/p50 NF-κB proteins and phosphorylated NF-κBp65 in Huh7 cells.[1] This suggests an inhibitory effect on the NF-κB signaling pathway, which is known to be involved in HBV replication.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Preliminary Research Report: LPRP-Et-97543 for HBV Treatment

Introduction

LPRP-Et-97543 is a research compound identified as a potent anti-Hepatitis B Virus (HBV) agent.[1][2] Preliminary data suggests that it exerts its antiviral effects by modulating viral promoter activity and interfering with host signaling pathways essential for viral replication. This technical guide provides a summary of the available data on this compound and outlines representative experimental protocols for its evaluation.

Mechanism of Action

This compound has been shown to reduce the promoter activities of the HBV Core, S (surface), and preS regions, while not affecting the X promoter activity.[1][2] This suggests a targeted disruption of the transcription of specific viral genes. Furthermore, the compound has been observed to decrease the expression of nuclear p65/p50, components of the NF-κB signaling pathway, and reduce the levels of phosphorylated NF-κBp65 in Huh7 cells.[1] This indicates that this compound may interfere with the NF-κB signaling cascade, a pathway known to be exploited by HBV for its replication and survival.

Caption: Hypothetical mechanism of this compound in inhibiting HBV replication.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound.

Table 1: Antiviral Activity of this compound

| Parameter | Cell Line | Concentration Range | Duration | Observed Effect |

| HBsAg Secretion | HepG2 2.15 | 2.5-10 µg/ml | 3 days | Inhibitory effect observed |

| HBeAg Secretion | HepG2 2.15 | 2.5-10 µg/ml | 3 days | Inhibitory effect observed (higher than HBsAg) |

| Intracellular LHBsAg | Huh7 (HBV transfected) | 2.5-10 µg/ml | 2 days | Potent reduction |

| Intracellular HBcAg | Huh7 (HBV transfected) | 2.5-10 µg/ml | 2 days | Potent reduction |

| HBV DNA Replication | Huh7 (HBV transfected) | 2.5-10 µg/ml | 2 days | Potent inhibition |

| Precore/pregenomic RNA | Huh7 (HBV transfected) | 2.5-10 µg/ml | 2 days | Significant reduction |

| Major S/preS RNA | Huh7 (HBV transfected) | 2.5-10 µg/ml | 2 days | Significant reduction (higher than precore/pregenomic RNA) |

Table 2: Cytotoxicity of this compound

| Cell Line | Concentration | Duration | Observed Effect |

| HepG2 2.15 | >10 µg/ml | 3 days | Cytotoxic effects observed |

| Huh7 (HBV transfected) | >10 µg/ml | 3 days | Cytotoxic effects observed |

Representative Experimental Protocols

The following are generalized protocols for assessing the anti-HBV activity of a compound like this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic concentration of the compound.

Caption: Workflow for determining cell viability.

Methodology:

-

Cell Seeding: Seed HepG2 2.15 or Huh7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve.

Quantification of HBsAg and HBeAg

This protocol is used to measure the effect of the compound on the secretion of viral antigens.

References

Isolation and Characterization of LPRP-Et-97543 from Liriope platyphylla Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of LPRP-Et-97543, a homoisoflavanone derived from the roots of Liriope platyphylla. This document details the experimental protocols for its purification and presents available data in a structured format. Additionally, it explores the broader context of the bioactive potential of compounds from Liriope platyphylla by examining the signaling pathways affected by other fractions isolated from the same plant source.

Introduction to Liriope platyphylla and its Bioactive Constituents

Liriope platyphylla, a member of the Liliaceae family, is a medicinal plant with a history of use in traditional Asian medicine for treating conditions such as cough, asthma, and neurodegenerative diseases.[1] The roots of this plant are a rich source of various bioactive compounds, including steroidal saponins, flavonoids, and homoisoflavonoids.[2][3] Phytochemical investigations have led to the isolation of numerous compounds, with studies highlighting their potential anti-cancer, anti-inflammatory, and neuroprotective properties.[2][4] This guide focuses on a specific homoisoflavanone, this compound, and outlines the methodology for its isolation.

Physicochemical Properties of this compound

This compound has been identified and characterized through spectroscopic analysis. The key data for this compound are summarized in the table below.

| Property | Value | Source |

| Compound Name | This compound | [5] |

| Systematic Name | (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one | [5] |

| Compound Type | Homoisoflavanone | [5] |

| Source | Roots of Liriope platyphylla | [5] |

| Purification Method | High-Performance Liquid Chromatography (HPLC) | [5] |

| Mobile Phase | Methanol:Water (75:25) | [5] |

| Yield | 6.8 mg | [5] |

| Solvent for Biological Assays | Dimethyl sulfoxide (DMSO) | [5] |

Experimental Protocol: Isolation of this compound

The following protocol details the methodology for the isolation of this compound from the roots of Liriope platyphylla.

3.1. Plant Material and Extraction

-

Plant Material: Dried roots of Liriope platyphylla are used as the starting material.

-

Extraction: The dried roots are subjected to extraction with 70% ethanol.[5] This initial extraction yields a crude ethanolic extract containing a mixture of compounds.

3.2. Fractionation

-

Solvent Partitioning: The crude ethanolic extract is subjected to solvent partitioning to separate compounds based on their polarity. This typically involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

-

Fraction Selection: Bioassay-guided fractionation is often employed to identify the fractions with the desired biological activity. For instance, studies on other compounds from Liriope platyphylla have shown that the ethyl acetate fraction often exhibits potent inhibitory effects.[6]

3.3. Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable reversed-phase HPLC column is used for the final purification step.

-

Mobile Phase: A solvent system of methanol and water in a 75:25 ratio is used as the mobile phase.[5]

-

Detection: A UV detector is typically used to monitor the elution of compounds.

-

Collection: The fraction corresponding to the peak of this compound is collected.

-

Solvent Evaporation: The solvent is removed from the collected fraction, yielding the purified compound.[5]

3.4. Structural Elucidation

The structure of the isolated this compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with reported physical data.[5]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways of Liriope platyphylla Constituents

While specific biological activity and signaling pathway data for this compound are not detailed in the provided search results, studies on other fractions and compounds from Liriope platyphylla roots provide valuable insights into the potential mechanisms of action for constituents of this plant.

For example, a fraction designated as LPRP-9 has been shown to exhibit significant anti-cancer activity.[4] Treatment of cancer cell lines with LPRP-9 resulted in the inhibition of proliferation and was found to modulate several key signaling pathways.[4]

Key Signaling Pathways Modulated by LPRP-9:

-

PI3K/AKT Pathway: LPRP-9 down-regulates the phosphorylation of AKT, a crucial node in the PI3K/AKT signaling pathway that is often hyperactivated in cancer and promotes cell survival and proliferation.[4] The compound (-)-Liriopein B, identified within LPRP-9, was also shown to inhibit AKT phosphorylation.[4]

-

MAPK Pathway: The stress-activated Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are activated by LPRP-9.[4] Activation of these pathways can lead to apoptosis or cell cycle arrest.

-

p53 Pathway: LPRP-9 activates the p53 cell-cycle checkpoint pathway, a critical tumor suppressor pathway.[4]

-

Apoptosis Regulation: LPRP-9 induces apoptosis by activating caspase cascades and downregulating the expression of anti-apoptotic factors such as Bcl-2, Bcl-XL, and survivin.[4]

The following diagram illustrates the signaling pathways affected by the LPRP-9 fraction.

Caption: Signaling pathways modulated by the LPRP-9 fraction.

Conclusion and Future Directions

This guide has detailed the isolation and structural identification of this compound from Liriope platyphylla roots. While the specific biological functions of this compound require further investigation, the known activities of other constituents from the same plant, such as the LPRP-9 fraction, suggest a promising potential for novel therapeutic agents. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully understand its therapeutic potential. The detailed protocols and structured data presented herein provide a solid foundation for researchers and drug development professionals to build upon in the exploration of the rich pharmacopeia of Liriope platyphylla.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals and Estrogen-Receptor Agonists from the Aerial Parts of Liriope platyphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Evaluation of HepaVir-X in HepG2.2.15 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

HepaVir-X is a novel synthetic small molecule with potential antiviral activity against the Hepatitis B virus (HBV). These application notes provide a detailed protocol for evaluating the efficacy and cytotoxicity of HepaVir-X in the HepG2.2.15 cell line, a widely used in vitro model for studying HBV replication. The HepG2.2.15 cell line is a human hepatoblastoma cell line that has been stably transfected with a head-to-tail dimer of the HBV genome (ayw subtype), enabling it to constitutively produce infectious HBV particles. This document outlines the necessary procedures for cell culture, cytotoxicity assays, determination of antiviral activity, and analysis of a key signaling pathway affected by HepaVir-X.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the evaluation of HepaVir-X in HepG2.2.15 cells.

Table 1: Cytotoxicity and Antiviral Activity of HepaVir-X

| Compound | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| HepaVir-X | 152.8 | 12.5 | 12.22 |

| Entecavir (Control) | >100 | 0.01 | >10000 |

CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration for HBsAg secretion.

Table 2: Effect of HepaVir-X on HBV Antigen Secretion

| HepaVir-X Concentration (µM) | HBsAg Inhibition (%) | HBeAg Inhibition (%) |

| 1.56 | 15.2 ± 2.1 | 11.8 ± 1.9 |

| 3.13 | 28.9 ± 3.5 | 24.5 ± 3.1 |

| 6.25 | 41.3 ± 4.2 | 38.7 ± 4.0 |

| 12.5 | 50.8 ± 5.1 | 49.2 ± 4.8 |

| 25 | 68.4 ± 6.3 | 65.9 ± 6.1 |

| 50 | 85.7 ± 7.9 | 82.3 ± 7.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

2.1. Cell Culture and Maintenance

HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2.2. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of HepaVir-X that is toxic to HepG2.2.15 cells.

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of HepaVir-X in culture medium.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

2.3. Antiviral Activity Assay (ELISA for HBsAg and HBeAg)

This protocol measures the inhibition of HBV antigen secretion from HepG2.2.15 cells.

-

Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various non-toxic concentrations of HepaVir-X (determined from the cytotoxicity assay). Include a positive control (e.g., Entecavir) and a vehicle control.

-

Incubate the plate for 72 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of HBsAg and HBeAg in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of antigen inhibition against the compound concentration.

Diagrams

3.1. Experimental Workflow

Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of HepaVir-X.

3.2. Proposed Signaling Pathway of HepaVir-X

Caption: Proposed mechanism of action of HepaVir-X via inhibition of the NF-κB signaling pathway.

Application Notes and Protocols: LPRP-Et-97543 for HBV Research in Huh7 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction:

LPRP-Et-97543 is a potent anti-Hepatitis B Virus (HBV) agent that has shown significant efficacy in in vitro studies utilizing the Huh7 human hepatoma cell line, a widely used model for HBV research. This document provides detailed application notes and experimental protocols for the use of this compound in Huh7 cells to investigate its anti-HBV activity. The primary mechanism of action for this compound involves the modulation of the NF-κB signaling pathway, leading to a reduction in viral gene expression and replication.

Mechanism of Action:

This compound exerts its anti-HBV effects through the inhibition of the NF-κB signaling pathway. Specifically, it reduces the nuclear expression of the p65/p50 heterodimer and decreases the levels of phosphorylated NF-κBp65 in HBV-transfected Huh7 cells[1]. This inhibition of NF-κB activity leads to a downstream reduction in the promoter activities of HBV Core, S, and preS genes[1]. Consequently, there is a significant decrease in the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well as a reduction in intracellular levels of large HBsAg (LHBsAg) and HBV core antigen (HBcAg)[1]. Furthermore, this compound effectively inhibits the replication of HBV DNA[1].

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in Huh7 cells.

Table 1: In Vitro Efficacy of this compound on HBV Markers in Huh7 Cells

| Parameter | Concentration Range (µg/mL) | Incubation Time | Observed Effect | Reference |

| HBsAg Secretion | 2.5 - 10 | 3 days | Inhibitory effect observed | [1] |

| HBeAg Secretion | 2.5 - 10 | 3 days | Inhibitory effect observed | [1] |

| Intracellular LHBsAg | 2.5 - 10 | 2 days post-transfection | Potent reduction | [1] |

| Intracellular HBcAg | 2.5 - 10 | 2 days post-transfection | Potent reduction | [1] |

| HBV DNA Replication | 2.5 - 10 | 2 days post-transfection | Potent inhibition | [1] |

| Precore/Pregenomic RNA | 2.5 - 10 | 2 days post-transfection | Significant reduction | [1] |

| Major S/preS RNA | 2.5 - 10 | 2 days post-transfection | Significant reduction (higher inhibition than precore/pregenomic RNA) | [1] |

| NF-κB (p65/p50) Nuclear Expression | 2.5 - 10 | 2 days post-transfection | Reduction | [1] |

| Phosphorylated NF-κBp65 | 2.5 - 10 | 2 days post-transfection | Reduction | [1] |

Table 2: Cytotoxicity of this compound in HBV-transfected Huh7 Cells

| Cell Line | Concentration (µg/mL) | Incubation Time | Result | Reference |

| HBV-transfected Huh7 | >10 | 3 days | Cytotoxic effects observed | [1] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

1. Cell Culture and HBV Transfection

-

Cell Line: Huh7 human hepatoma cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

HBV Transfection: Transfect Huh7 cells with a plasmid containing the HBV genome (e.g., pHBV1.2) using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of this compound.

-

Materials:

-

96-well plates

-

This compound stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

Seed Huh7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Quantification of HBsAg and HBeAg (ELISA)

This protocol is for measuring the levels of secreted HBV antigens in the cell culture supernatant.

-

Materials:

-

HBsAg and HBeAg ELISA kits

-

Cell culture supernatants from this compound-treated and control cells

-

-

Protocol:

-

Collect cell culture supernatants at the desired time points after treatment.

-

Centrifuge the supernatants to remove cell debris.

-

Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate.

-

Measure the absorbance and calculate the antigen concentrations based on a standard curve.

-

4. Quantification of HBV DNA (qPCR)

This protocol is for measuring the levels of intracellular HBV DNA.

-

Materials:

-

DNA extraction kit

-

Primers and probe specific for HBV DNA

-

qPCR master mix

-

Real-time PCR system

-

-

Protocol:

-

After treatment with this compound, wash the Huh7 cells with PBS and harvest them.

-

Extract total DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's protocol.

-

Set up the qPCR reaction using an HBV-specific primer/probe set, qPCR master mix, and the extracted DNA.

-

Perform the real-time PCR using a standard thermal cycling protocol.

-

Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV target sequence.

-

5. Analysis of Intracellular HBV Proteins and NF-κB Signaling (Western Blot)

This protocol is for the detection of intracellular HBV proteins (HBcAg, LHBsAg) and key proteins in the NF-κB pathway (p65, p50, phospho-p65).

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-HBcAg, anti-HBsAg, anti-p65, anti-p50, anti-phospho-p65, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Total Protein Extraction:

-

Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

-

-